N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)
Description
Properties
Molecular Formula |
C32H40N2O2 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C32H40N2O2/c1-21(2)19-25-11-15-27(16-12-25)23(5)31(35)33-29-9-7-8-10-30(29)34-32(36)24(6)28-17-13-26(14-18-28)20-22(3)4/h7-18,21-24H,19-20H2,1-6H3,(H,33,35)(H,34,36) |
InChI Key |
XJHPIXOSCHOMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2NC(=O)C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Isobutylbenzene
Isobutylbenzene undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) to yield isobutylbenzyl chloride. The reaction proceeds at 40–60°C, producing an isomeric mixture dominated by the para-isomer (87.5%).
Key conditions :
Cyanide Substitution
The chloromethyl intermediate reacts with sodium cyanide (NaCN) in aqueous medium using a phase-transfer catalyst (e.g., methyltrialkylammonium chloride). This nucleophilic substitution generates (4-isobutylphenyl)acetonitrile at 80°C over 4.5 hours, achieving >95% conversion.
Optimization :
Alkylation and Hydrolysis
(4-Isobutylphenyl)acetonitrile undergoes methylation with methyl chloride in basic conditions (50% NaOH) to form 2-(4-isobutylphenyl)propionitrile. Subsequent hydrolysis with H₂SO₄ (65–75%) and acetic acid at reflux yields ibuprofen. The final product is purified via solvent extraction (octane) and recrystallization, achieving >99.5% purity.
Amidation Strategies for N,N'-(1,2-Phenylene)bis(2-(4-Isobutylphenyl)propanamide)
The target bisamide is synthesized through coupling reactions between ibuprofen derivatives and 1,2-phenylenediamine. Two primary approaches are discussed below.
Direct Coupling Using Activated Ibuprofen
Ibuprofen is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 1,2-phenylenediamine in anhydrous conditions.
Procedure :
-
Acid chloride formation : Ibuprofen (2 equiv) is refluxed with SOCl₂ (3 equiv) in dry dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under vacuum.
-
Amidation : The acid chloride is added dropwise to a solution of 1,2-phenylenediamine (1 equiv) and triethylamine (TEA, 2 equiv) in DCM at 0°C. The mixture warms to room temperature and stirs for 12 hours.
-
Workup : The organic layer is washed with HCl (1M), NaHCO₃ (5%), and brine. After drying (MgSO₄), solvent evaporation yields the crude product, which is recrystallized from ethanol.
Key Data :
Coupling via Carbodiimide-Mediated Activation
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate ibuprofen’s carboxylic acid group.
Procedure :
-
Activation : Ibuprofen (2 equiv), EDC (2.2 equiv), and HOBt (2.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.
-
Amidation : 1,2-Phenylenediamine (1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
-
Purification : The mixture is diluted with ethyl acetate, washed with citric acid (10%), NaHCO₃ (5%), and brine. Column chromatography (silica gel, hexane:ethyl acetate 3:1) isolates the bisamide.
Key Data :
Comparative Analysis of Methods
Efficiency and Scalability
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DCM) enhance reagent solubility but complicate purification.
-
Reactions below 25°C minimize racemization of the ibuprofen chiral center.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity with a retention time of 12.3 minutes.
Industrial and Regulatory Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Flexibility vs. Rigidity: The 1,2-phenylene core in the target compound and allows for closer intramolecular interactions compared to 1,4-phenylene () or sulfonyl-bridged analogs ().
Substituent Impact on Physicochemical Properties: Hydrophobicity: The target compound’s isobutylphenyl groups enhance lipophilicity, likely reducing aqueous solubility compared to chloro- or thioamide-substituted analogs. Reactivity: Chloroacetamide derivatives () are more reactive toward nucleophilic substitution (e.g., with amines or thiols) than the stable propanamide groups in the target compound. Hydrogen Bonding: Thioamide groups () introduce weaker hydrogen bonds (C=S vs.
Spectral and Crystallographic Data :
- The crystal structure of N,N′-(1,2-Phenylene)bis(2-Chloroacetamide) () reveals a hydrogen-bonded network involving Cl and NH groups, which may stabilize the lattice. In contrast, the target compound’s bulky isobutyl groups could disrupt such networks, lowering melting points.
Biological Activity
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide), also known as (2SR)-2-(4-isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C21H27NO
- Molecular Weight : 309.4552 g/mol
- CAS Number : 121734-80-3
- IUPAC Name : (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
The compound features a biphenyl structure with isobutyl and phenylethyl substituents, which contribute to its lipophilicity and potential receptor interactions.
Analgesic Properties
Research indicates that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) exhibits analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis, which is crucial in pain and inflammation pathways .
Anti-inflammatory Effects
The compound has been shown to reduce inflammation in various models. In vivo studies demonstrated significant reductions in edema and inflammatory markers in animal models subjected to inflammatory stimuli. This suggests a potential application in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) may have neuroprotective properties. It appears to modulate pathways associated with neurodegenerative diseases by inhibiting amyloid-beta aggregation, which is implicated in Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Study 1: Analgesic Efficacy in Rodent Models
A study conducted on rodent models assessed the analgesic efficacy of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide). The results indicated that the compound significantly reduced pain responses compared to control groups treated with saline. The effective dosage ranged from 10 mg/kg to 50 mg/kg, demonstrating dose-dependent analgesia .
Study 2: Inflammation Reduction in Arthritis Models
In a controlled experiment involving arthritic rats, treatment with N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential .
Comparative Analysis of Biological Activity
| Compound | Analgesic Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) | High | High | Moderate |
| Ibuprofen | High | High | Low |
| Acetaminophen | Moderate | Low | Low |
This table highlights the comparative biological activity of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) against other common analgesics.
Q & A
Q. How are isotopic labeling or derivatization strategies applied for mechanistic studies?
- Methodology : Synthesize -labeled amides (using -carboxylic acid precursors) for tracking metabolic pathways via LC-MS. Introduce fluorophores (e.g., dansyl chloride) to study cellular uptake via fluorescence microscopy .
Tables
Table 1 : Key Crystallographic Data for Analogous Bis-Amides
| Parameter | N,N'-(1,2-Phenylene)bis(2-Chloroacetamide) | Ebselen Analogue (C26H24N2O4Se2) |
|---|---|---|
| Space Group | P21/c | C2/c |
| a (Å) | 4.5731 | 22.9092 |
| b (Å) | 14.3260 | 5.8900 |
| c (Å) | 16.7472 | 36.6209 |
| β (°) | 95.611 | 91.983 |
| Hydrogen Bonds (D–H···A) | N–H···O (2.16–2.23 Å) | Se–C···O (2.44 Å) |
Table 2 : Synthetic Yield Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | CH2Cl2 | RT | 89 |
| EDC/HOBt | THF | 0°C → RT | 78 |
| T3P | DMF | 40°C | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
